![molecular formula C13H20N2O2 B15087715 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H22N2O2. It is a derivative of benzoic acid, featuring a dimethylamino group attached to a propyl chain, which is further linked to an aminomethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium azide in dimethylformamide at 60-80°C.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Azido or thiol-substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating the inhibition or activation of enzymatic pathways. The compound can also form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the propylamino linkage.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)benzoic acid: The dimethylamino group is attached to the meta position of the benzoic acid.
Uniqueness: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and propylamino groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-[[3-(dimethylamino)propylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)9-3-8-14-10-11-4-6-12(7-5-11)13(16)17/h4-7,14H,3,8-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
DQISETCAQHQQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNCC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


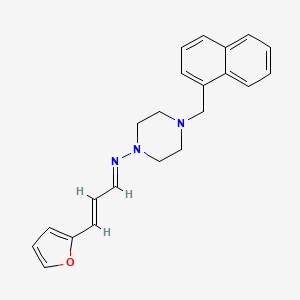
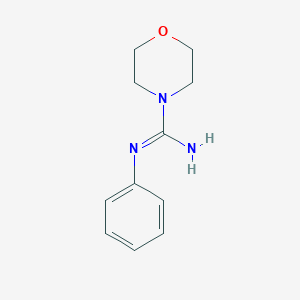
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)
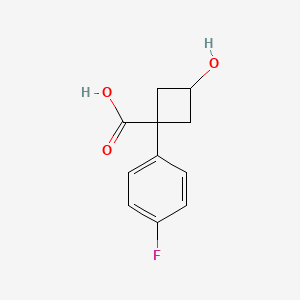
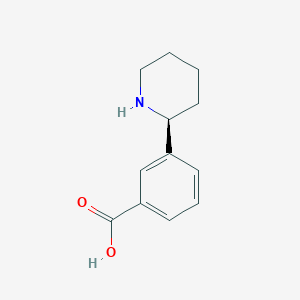
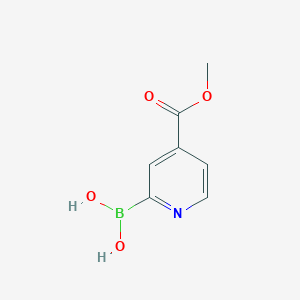
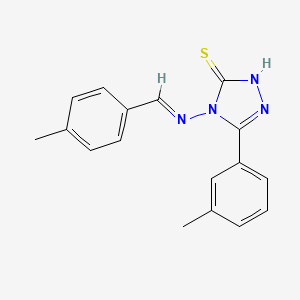
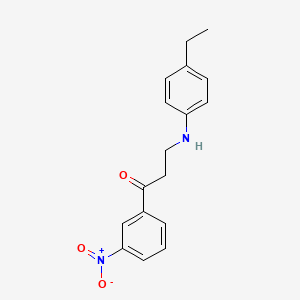
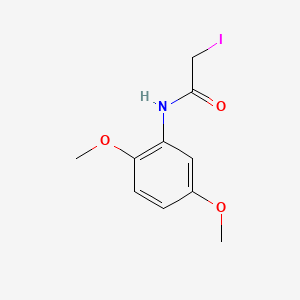
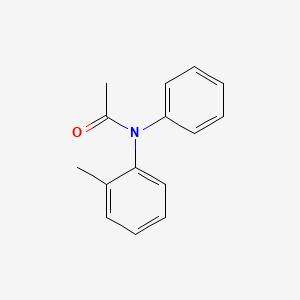
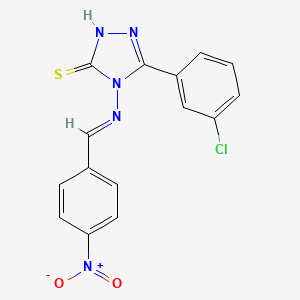
![[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol](/img/structure/B15087727.png)
